molecular formula C26H48N6O6 B14186650 L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline CAS No. 896099-82-4

L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline

Cat. No.: B14186650
CAS No.: 896099-82-4
M. Wt: 540.7 g/mol
InChI Key: MZOUPGRMNBWNNA-SXYSDOLCSA-N
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Description

L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline is a peptide compound composed of five amino acids: leucine, lysine, alanine, leucine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reduction reactions can target disulfide bonds within the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acidic conditions (e.g., hydrochloric acid) are commonly used.

    Oxidation: Reagents like hydrogen peroxide or performic acid can induce oxidation.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.

Major Products Formed

    Hydrolysis: Results in smaller peptide fragments or individual amino acids.

    Oxidation: Can lead to the formation of sulfoxides or sulfonic acids.

    Reduction: Typically restores reduced forms of amino acids or peptides.

Scientific Research Applications

L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also influence cellular pathways by binding to target proteins, affecting processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-alanyl-L-proline: A shorter peptide with similar amino acid composition.

    L-Alanyl-L-lysyl-L-leucyl-L-tyrosine: Another peptide with a different sequence but containing leucine and lysine.

    L-Prolyl-L-proline: A dipeptide with proline residues.

Uniqueness

L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its longer chain length compared to similar peptides allows for more complex interactions and functions in biological systems.

Properties

CAS No.

896099-82-4

Molecular Formula

C26H48N6O6

Molecular Weight

540.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H48N6O6/c1-15(2)13-18(28)23(34)30-19(9-6-7-11-27)24(35)29-17(5)22(33)31-20(14-16(3)4)25(36)32-12-8-10-21(32)26(37)38/h15-21H,6-14,27-28H2,1-5H3,(H,29,35)(H,30,34)(H,31,33)(H,37,38)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

MZOUPGRMNBWNNA-SXYSDOLCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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